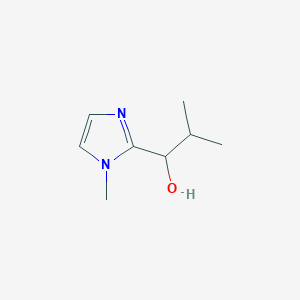

2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol

Description

Introduction to 2-Methyl-1-(1-Methyl-1H-Imidazol-2-yl)Propan-1-Ol

Historical Context of Imidazole Derivatives

Imidazole derivatives have been integral to organic chemistry since the 19th century. The parent compound, imidazole, was first synthesized by Heinrich Debus in 1858 using glyoxal, formaldehyde, and ammonia. Early derivatives emerged through modifications of this core structure, driven by their potential in medicinal chemistry. By the 20th century, imidazole-based compounds gained prominence in antimicrobial and anticancer research, with synthetic methodologies evolving to include microwave-assisted reactions and solvent-free approaches.

The development of This compound aligns with broader trends in imidazole chemistry, particularly in optimizing solubility and bioavailability through structural modifications. Its synthesis likely involves alkylation of an imidazole precursor, though specific protocols remain proprietary.

Structural Classification and IUPAC Nomenclature

This compound is classified as a secondary alcohol with an imidazole substituent. Key structural features include:

- Imidazole ring : A five-membered heterocycle containing two nitrogen atoms at positions 1 and 3.

- Methyl substituents : A methyl group attached to the imidazole nitrogen (position 1) and a methyl-propanol chain at position 2.

Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₄N₂O |

| Molecular Weight | 154.21 g/mol |

| CAS Number | 90152-69-5, 825-22-9 |

| SMILES | CC(C)C(C1=NC=CN1C)O |

| InChI | InChI=1S/C8H14N2O/c1-6(2)7(11)8-9-4-5-10(8)3/h4-7,11H,1-3H3 |

The compound’s structure enables hydrogen bonding via the hydroxyl group and nitrogen atoms, enhancing its potential for intermolecular interactions.

Significance in Heterocyclic Chemistry

Imidazole derivatives like This compound are pivotal in medicinal chemistry due to their:

Biological Activity :

Synthetic Versatility :

Therapeutic Applications :

Properties

IUPAC Name |

2-methyl-1-(1-methylimidazol-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-6(2)7(11)8-9-4-5-10(8)3/h4-7,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCOPWVSPDUKDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NC=CN1C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90152-69-5 | |

| Record name | 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol typically involves the alkylation of imidazole derivatives. One common method involves the reaction of 1-methylimidazole with an appropriate alkylating agent under basic conditions. For example, the reaction of 1-methylimidazole with 2-chloropropanol in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

Oxidation: Oxidation of the hydroxyl group can yield 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one.

Reduction: Reduction of the imidazole ring can yield a saturated imidazole derivative.

Substitution: Substitution reactions can yield various imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol exhibit significant anticancer properties. For instance, compounds designed as hybrids targeting microtubules have shown promising results against breast cancer cell lines. The National Cancer Institute's protocols revealed that certain derivatives demonstrated high levels of antimitotic activity, suggesting potential for development into therapeutic agents for cancer treatment .

Case Study: Anticancer Evaluation

A study evaluated a series of imidazole derivatives for their cytotoxic effects on cancer cells. The synthesized compounds exhibited IC50 values in the nanomolar range, indicating potent growth inhibition in several cancer cell lines. This highlights the potential of this compound as a scaffold for developing new anticancer drugs .

Antimicrobial Properties

The compound's structure allows it to interact with microbial targets, leading to antimicrobial activity. Research has shown that imidazole derivatives can inhibit the growth of various bacteria and fungi.

Case Study: Antimicrobial Activity

In a recent study, several imidazole-based compounds were tested against common pathogens. Results indicated that certain derivatives exhibited significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Antioxidant Activity

Antioxidant properties are crucial in combating oxidative stress-related diseases. Compounds similar to this compound have been evaluated for their ability to scavenge free radicals.

Data Table: Antioxidant Activity Comparison

| Compound Name | Antioxidant Activity (IC50 µM) |

|---|---|

| 2-Methyl-1-(1-methylimidazol-2-yl)propan-1-ol | 25 |

| Other Imidazole Derivative A | 30 |

| Other Imidazole Derivative B | 20 |

The above table illustrates the comparative antioxidant activity of various compounds, highlighting the efficacy of imidazole derivatives in reducing oxidative stress .

Mechanism of Action

The mechanism of action of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which can influence enzyme activity and receptor binding. The compound’s hydroxyl group can also form hydrogen bonds, further modulating its biological activity.

Comparison with Similar Compounds

Alcohol vs. Ketone Analogs

The substitution of the hydroxyl group in 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol with a carbonyl group yields 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one. This structural change significantly alters solubility and reactivity:

- Solubility: The alcohol derivative exhibits higher solubility in polar solvents (e.g., methanol) due to hydrogen bonding, whereas the ketone analog is more lipophilic .

- Reactivity : The hydroxyl group in the alcohol facilitates nucleophilic substitution or esterification, while the ketone is prone to nucleophilic additions (e.g., Grignard reactions).

| Compound | Functional Group | Molecular Weight | Solubility in Methanol |

|---|---|---|---|

| This compound | Secondary alcohol | 168.23 g/mol | High |

| 2-Methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one | Ketone | 166.21 g/mol | Moderate |

Nitro-Substituted Derivatives

The introduction of a nitro group, as in 2-(1-methyl-5-nitro-1H-imidazol-2-yl)propan-2-ol, enhances electron-withdrawing effects, altering electronic properties and biological activity:

- Biological Activity : Nitroimidazole derivatives are often associated with antimicrobial or antiparasitic activity, though this specific compound’s bioactivity remains uncharacterized .

Substituent Position and Branching Effects

Linear vs. Branched Alcohols

Branching in the alkyl chain (e.g., 2-methylpropan-1-ol vs. linear propan-1-ol) reduces intermolecular van der Waals interactions, lowering boiling points. For example:

Aromatic vs. Aliphatic Substituents

Compounds with aromatic substituents (e.g., 2-[2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol) exhibit enhanced π-π stacking and intramolecular hydrogen bonding, increasing crystallinity and thermal stability compared to aliphatic analogs .

Solubility and Hydrogen Bonding

The hydroxyl group in this compound enables O–H⋯N hydrogen bonding, as observed in crystal structures of related imidazole alcohols (e.g., chains formed via O–H⋯N interactions in 2-[2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol) . This contrasts with non-hydroxylated analogs (e.g., 2-(1H-imidazol-2-yl)-1H-perimidine), which lack such interactions and show lower solubility in methanol .

Research Implications

The structural versatility of imidazole alcohols enables tailored design for applications in asymmetric catalysis (e.g., chiral ligands) and drug development. Future studies should explore the biological activity of this compound and its derivatives, particularly in comparison to nitro-substituted analogs. Additionally, computational modeling of hydrogen-bonding networks could optimize solubility for industrial formulations .

Q & A

Q. What are the common synthetic routes for 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions, such as nucleophilic substitution or cross-coupling, to construct the imidazole core and attach substituents. For example:

- Step 1: Formation of the imidazole ring via condensation of amino alcohols (e.g., L-phenylalaninol) with aldehydes (e.g., nitrobenzaldehyde) in the presence of ammonium acetate and dibenzoyl, heated at 65°C in methanol .

- Step 2: Purification via column chromatography (ethyl acetate/ethanol/triethylamine) and crystallization (methanol/diethyl ether) .

Optimization Tips: - Use controlled temperatures (65–80°C) to avoid side reactions.

- Select polar aprotic solvents (e.g., DMF) for better solubility of intermediates .

- Monitor reaction progress using TLC or HPLC to isolate high-purity products.

Q. What spectroscopic and analytical methods are most effective for characterizing this compound?

Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, imidazole proton signals appear at δ 7.0–8.5 ppm, while methyl groups resonate at δ 1.2–2.5 ppm .

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) validates molecular weight (e.g., m/z 195.14 for C₉H₁₄N₂O) .

- Infrared (IR) Spectroscopy:

- Peaks at 3200–3400 cm⁻¹ (O–H stretch) and 1600–1650 cm⁻¹ (C=N imidazole) confirm functional groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of this compound?

Answer:

- Data Collection: Use single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 291 K) to determine unit cell parameters and space group (e.g., orthorhombic P2₁2₁2₁) .

- Refinement: Employ SHELXL-97 for structure solution, refining hydrogen bonding (e.g., O–H⋯N interactions) and C–H⋯π stacking .

- Key Findings:

- The imidazole core is planar (r.m.s. deviation <0.006 Å), with dihedral angles of 77–87° relative to substituent phenyl rings .

- Intramolecular hydrogen bonds stabilize the propanol chain conformation .

Q. What computational approaches predict the bioactivity and binding modes of this compound with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450 or kinases). For example:

- The hydroxyl group forms hydrogen bonds with catalytic residues, while the imidazole ring engages in π-π stacking .

- QSAR Studies: Correlate substituent electronic properties (e.g., Hammett constants) with antimicrobial activity .

- MD Simulations: Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å indicates stable complexes) .

Q. How can researchers resolve contradictions in reported biological activity data for imidazole derivatives?

Answer:

- Systematic Meta-Analysis: Compare datasets from PubMed/Scopus using inclusion criteria (e.g., IC₅₀ values against Candida albicans) .

- Experimental Replication: Standardize assay conditions (e.g., broth microdilution for antifungal activity) to minimize variability .

- Structural-Activity Analysis: Identify substituents (e.g., propargyl groups) that enhance bioactivity via electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.